1-异丙基-1H-咪唑-2-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

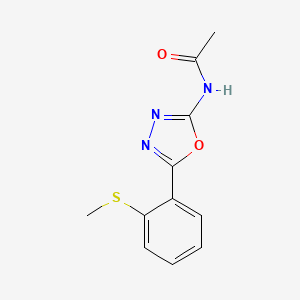

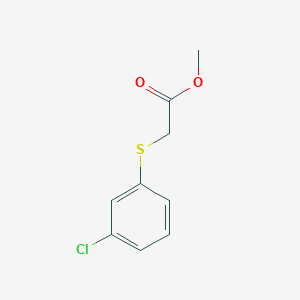

1-Isopropyl-1H-imidazole-2-carboxylic acid is a compound with the molecular formula C7H10N2O2 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Synthesis Analysis

The synthesis of 1H-imidazole-2-carboxylic acid derivatives, including 1-isopropyl-1H-imidazole-2-carboxylic acid, has been reported in several studies . These studies have revealed the importance of appropriate substituents at the 1-position of the imidazole-2-carboxylic acid core to achieve potent inhibition to class B1 metallo-β-lactamases .Molecular Structure Analysis

The molecular structure of 1-isopropyl-1H-imidazole-2-carboxylic acid involves an imidazole ring with an isopropyl group at the 1-position and a carboxylic acid group at the 2-position . The optimization of these substituents has been guided by X-ray structure analyses .Chemical Reactions Analysis

The chemical reactions involving 1-isopropyl-1H-imidazole-2-carboxylic acid are primarily related to its role as a core metal-binding pharmacophore (MBP) to target multiple B1 metallo-β-lactamases . The compound has been used in the development of new drugs, particularly inhibitors of metallo-β-lactamases .科学研究应用

HIV-1 Integrase Inhibition

1-Isopropyl-1H-imidazole-2-carboxylic acid derivatives have been explored for their potential to inhibit HIV-1 integrase, a key enzyme in the viral replication cycle . These compounds can chelate with metal ions within the active site of integrase, preventing the integration of viral DNA into the host genome, which is a crucial step in the HIV replication process.

Antimicrobial Activity

Imidazole derivatives, including those with the 1-isopropyl-1H-imidazole-2-carboxylic acid moiety, have shown a broad spectrum of antimicrobial activity . They have been found to be effective against various strains of bacteria and viruses, making them valuable for developing new antimicrobial agents.

Metallo-β-lactamase Inhibition

The resistance of bacteria to β-lactam antibiotics is a significant concern, and 1-isopropyl-1H-imidazole-2-carboxylic acid compounds have been applied in the development of metallo-β-lactamase inhibitors . These inhibitors can potentially restore the efficacy of β-lactam antibiotics against resistant bacterial strains.

Agricultural Chemicals

In agriculture, imidazole derivatives are used to create compounds with fungicidal and herbicidal properties . The 1-isopropyl-1H-imidazole-2-carboxylic acid structure could serve as a building block for such agents, contributing to plant protection and yield improvement.

Material Science

Imidazole-based compounds are integral to developing new materials, including polymers and coatings . Their incorporation into materials can enhance properties like thermal stability, electrical conductivity, and corrosion resistance.

Nanotechnology

The field of nanotechnology utilizes imidazole derivatives for various applications, including the synthesis of nanoparticles and the creation of nanostructured materials . These materials can have unique properties and applications in electronics, catalysis, and medicine.

作用机制

Target of Action

Imidazole derivatives have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

Imidazole derivatives are known to interact with various biological targets due to their versatile chemical structure . The presence of two nitrogen atoms in the imidazole ring allows it to form hydrogen bonds with its targets, leading to various biological effects .

Biochemical Pathways

Imidazole derivatives are known to interact with a wide range of biochemical pathways due to their broad spectrum of biological activities .

Pharmacokinetics

Imidazole derivatives are generally known for their good solubility in water and other polar solvents, which can influence their bioavailability .

Result of Action

Imidazole derivatives are known to exhibit a wide range of biological activities, suggesting that they can induce various molecular and cellular changes .

Action Environment

The chemical stability and biological activity of imidazole derivatives can be influenced by factors such as ph, temperature, and the presence of other substances .

未来方向

The future directions for the research and development of 1-isopropyl-1H-imidazole-2-carboxylic acid and its derivatives are primarily focused on their potential as inhibitors of metallo-β-lactamases . These compounds could be potential candidates for combating antibiotic resistance in Gram-negative bacteria .

属性

IUPAC Name |

1-propan-2-ylimidazole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-5(2)9-4-3-8-6(9)7(10)11/h3-5H,1-2H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZFBZKBGPJXOTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=CN=C1C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-isopropyl-1H-imidazole-2-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2Z)-2-[(3-chloro-2-methylphenyl)imino]-N-(2,4-dimethylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2759032.png)

![N'-(3-cyanopyrazolo[5,1-c][1,2,4]triazin-4-yl)-N,N-dimethylimidoformamide](/img/structure/B2759033.png)

![{4-[5-Tert-butyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}acetonitrile](/img/structure/B2759034.png)

![cis-3-[2-(Tert-butoxy)-2-oxoethyl]-4-methylpyrrolidine-3-carboxylic acid](/img/structure/B2759037.png)

![2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxo-1(2H)-quinolinyl]-N~1~-(4-methylbenzyl)acetamide](/img/structure/B2759045.png)

![1-({1-[(2-Chlorobenzyl)sulfonyl]piperidin-4-yl}methyl)azepane](/img/structure/B2759046.png)

![2,4-Dichloro-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide](/img/structure/B2759052.png)